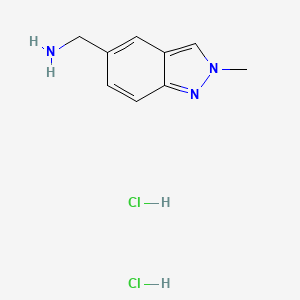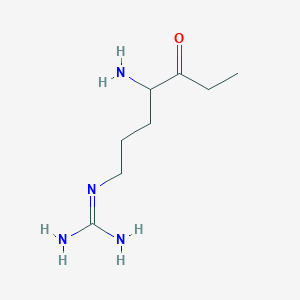
2-(4-Amino-5-oxoheptyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-5-oxoheptyl)guanidine is a compound that contains a guanidine functional group Guanidine is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-5-oxoheptyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines under mild conditions to form the desired guanidine compound . Another method involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Industrial Production Methods: Industrial production of guanidines often relies on the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and can be scaled up for large-scale production . Additionally, transition-metal-catalyzed guanidine synthesis has been developed to improve the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Amino-5-oxoheptyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the guanidine group allows for nucleophilic substitution reactions, while the ketone group can participate in oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(4-Amino-5-oxoheptyl)guanidine has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of kinase inhibitors and DNA minor groove binders . In organic synthesis, it serves as a valuable intermediate for the preparation of various heterocyclic compounds .
Mécanisme D'action
The mechanism of action of 2-(4-Amino-5-oxoheptyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity . The compound can also interact with nucleic acids, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(4-Amino-5-oxoheptyl)guanidine include other guanidine derivatives such as 2-(4-Amino-5-oxohexyl)guanidine and N,N’-disubstituted guanidines . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ketone group in the heptyl chain adds an additional site for chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H18N4O |
|---|---|
Poids moléculaire |
186.26 g/mol |
Nom IUPAC |
2-(4-amino-5-oxoheptyl)guanidine |
InChI |
InChI=1S/C8H18N4O/c1-2-7(13)6(9)4-3-5-12-8(10)11/h6H,2-5,9H2,1H3,(H4,10,11,12) |
Clé InChI |
JJPUKENQHBCNOH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)
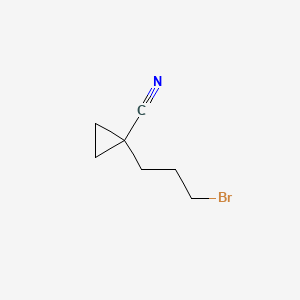
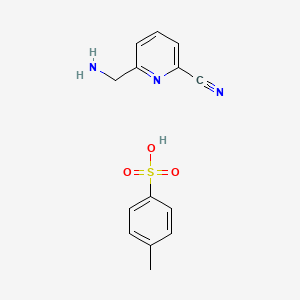
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)

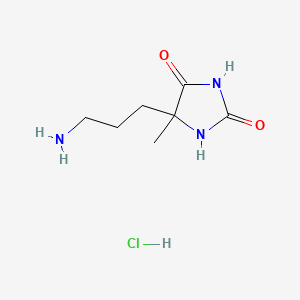
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
